3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
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Overview
Description
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-(3-phenoxypropyl)piperazine with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-Chlorophenyl)piperazin-1-yl)propanol: Another piperazine derivative with similar structural features but different functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine ring and a benzothiazole moiety, used in medicinal chemistry.
Uniqueness
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is unique due to its combination of a triazole ring, piperazine ring, and phenoxypropyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
89292-41-1 |
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Molecular Formula |
C15H22N6O |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C15H22N6O/c16-14-17-15(19-18-14)21-10-8-20(9-11-21)7-4-12-22-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H3,16,17,18,19) |
InChI Key |
XTSPGKIRXIBFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2)C3=NNC(=N3)N |
Origin of Product |
United States |
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